molecular formula C23H24N4O B1684615 Zotiraciclib CAS No. 937270-47-8

Zotiraciclib

Cat. No.: B1684615
CAS No.: 937270-47-8
M. Wt: 372.5 g/mol
InChI Key: VXBAJLGYBMTJCY-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotiraciclib (also known as TG02 and SB1317) is an orally bioavailable, small-molecule macrocycle and a potent multi-kinase inhibitor for research use. Its primary mechanism of action is the potent inhibition of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, Zotiraciclib disrupts the phosphorylation of RNA polymerase II, leading to the rapid downregulation of short-lived proteins with critical roles in cell survival and proliferation, such as Myc and MCL-1. This mechanism makes it a compelling candidate for investigating oncogene addiction in various cancer models. Beyond CDK9, Zotiraciclib exhibits a unique activity profile against other kinases, including JAK2 and FLT3, enabling the simultaneous targeting of multiple pro-survival signaling pathways. A key research advantage is its demonstrated ability to cross the blood-brain barrier, facilitating the study of its effects in preclinical models of primary and secondary brain tumors. Recent high-throughput drug screens have identified a specific therapeutic vulnerability to Zotiraciclib in Isocitrate Dehydrogenase (IDH)-mutant gliomas. Research indicates that Zotiraciclib induces cell death in these models by inhibiting CDK9 and PIM kinases, triggering mitochondrial dysfunction, bioenergetic failure, and oxidative stress. This has led to ongoing clinical trials evaluating its efficacy in IDH-mutant glioma patients (NCT05588141). Zotiraciclib has been extensively investigated in clinical trials for recurrent high-grade astrocytomas and glioblastoma, both as a monotherapy and in combination with temozolomide, providing a strong translational research foundation. The compound is metabolized primarily by CYP3A4 and CYP1A2 enzymes, and pharmacogenomic analyses suggest that polymorphisms in CYP1A2 may influence its metabolism. Preclinical safety and efficacy data have supported the granting of orphan drug designation by the FDA and EMA for the treatment of malignant gliomas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587492
Record name (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937270-47-8
Record name (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Investigations of Zotiraciclib in Cancer Models

In Vitro Studies of Zotiraciclib (B1663082) Cytotoxicity

Dose-Dependent Viability Reduction in Cancer Cell Lines

Zotiraciclib has demonstrated a dose-dependent reduction in the viability of various cancer cell lines in preclinical in vitro studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types and even within subtypes of the same cancer. For instance, in a panel of human cancer cell lines including HL-60 (promyelocytic leukemia), HCT-116 (colon carcinoma), RAMOS (Burkitt's lymphoma), COLO205 (colon adenocarcinoma), and DU145 (prostate carcinoma), Zotiraciclib inhibited proliferation with IC50 values of 0.059, 0.079, 0.033, 0.072, and 0.14 μM, respectively, after a 48-hour treatment. medchemexpress.com This indicates a potent anti-proliferative effect at nanomolar concentrations.

The cytotoxic effects are often evaluated at multiple time points, such as 24, 48, and 72 hours, to understand the time-dependent nature of the drug's action. mdpi.com In studies on pediatric diffuse midline glioma (DMG) cells, Zotiraciclib robustly reduced cell viability in a dose-dependent manner across eight different patient-derived cell lines, with a median IC50 of 201 nM after 72 hours of treatment. nih.govresearchgate.net The range of IC50 values in these DMG cell lines was broad, from 11 to 1258 nM, highlighting the heterogeneity in sensitivity to the drug. nih.govresearchgate.net

Table 1: IC50 Values of Zotiraciclib in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Incubation Time (h)
HL-60 Promyelocytic Leukemia 0.059 48
HCT-116 Colon Carcinoma 0.079 48
RAMOS Burkitt's Lymphoma 0.033 48
COLO205 Colon Adenocarcinoma 0.072 48
DU145 Prostate Carcinoma 0.14 48
DMG (median) Diffuse Midline Glioma 0.201 72

Inhibition of Proliferation in Glioma Models

Zotiraciclib has shown significant promise in preclinical glioma models, particularly those with mutations in the isocitrate dehydrogenase (IDH) gene. nih.govbiorxiv.orgpatsnap.com Studies have demonstrated that Zotiraciclib has a superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govresearchgate.net For example, the IC50 of Zotiraciclib in patient-derived IDH-mutant glioma stem-like cells (GSCs) was found to be significantly lower (TS603 = 7.06 nM, BT142 = 9.00 nM) than in IDH-wildtype GSCs (GSC923 = 31.95 nM, GSC827 = 23.53 nM). nih.gov This selective sensitivity suggests a potential therapeutic window for treating IDH-mutant gliomas. nih.govbiorxiv.org

The mechanism behind this enhanced sensitivity involves the inhibition of cyclin-dependent kinase 9 (CDK9), which disrupts transcriptional processes and leads to cell death. nih.govbiorxiv.orgmdpi.com At low doses (e.g., 15 nM), Zotiraciclib has been shown to suppress the phosphorylation of RNA Polymerase II and CDK9, particularly in IDH-mutant cells. nih.govbiorxiv.org This leads to a cascade of effects including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.govbiorxiv.org Furthermore, Zotiraciclib has been identified as an inhibitor of PIM kinases, which contributes to the observed mitochondrial stress and bioenergetic failure in these cells. nih.govbiorxiv.org Live-cell imaging has confirmed the enhanced suppression of cell proliferation in IDH-mutant glioma cell lines following treatment with low-dose Zotiraciclib. nih.gov

Evaluation in Leukemia and Multiple Myeloma Cell Models

Preclinical studies have also evaluated the efficacy of Zotiraciclib in hematological malignancies such as leukemia and multiple myeloma. researchgate.net In various leukemia models, Zotiraciclib has demonstrated potent anti-leukemic properties, inhibiting the proliferation of a broad range of tumor cell lines and inducing apoptosis. researchgate.net It has been shown to be particularly effective against primary cultures of progenitor cells from patients with acute myeloid leukemia (AML). researchgate.net

In multiple myeloma cell lines, Zotiraciclib has been shown to potently inhibit proliferation and survival, even in the protective environment of the bone marrow niche. researchgate.net It selectively induces apoptosis in malignant plasma cells derived from patients. researchgate.net The mechanism of action in these cells involves the inhibition of key cellular pathways, leading to cell cycle arrest and apoptosis. researchgate.net For instance, in the MM1S multiple myeloma cell line, Zotiraciclib's effects on the cell cycle, apoptosis induction, and loss of mitochondrial membrane potential have been analyzed. researchgate.net

In Vivo Efficacy Studies of Zotiraciclib

Orthotopic Glioblastoma Mouse Models and Survival Benefit

In vivo studies using orthotopic glioblastoma mouse models, where human tumor cells are implanted into the brains of mice, have provided further evidence for the therapeutic potential of Zotiraciclib. A significant survival benefit has been demonstrated in mice bearing orthotopic IDH-mutant gliomas treated with Zotiraciclib. nih.govbiorxiv.orgresearchgate.net

In one study, mice with intracranial IDH-mutant gliomas (NPAI model) treated with Zotiraciclib showed a significant prolongation of survival (33 days) compared to the vehicle-treated group (30 days). nih.govbiorxiv.org In contrast, no statistically significant survival benefit was observed in the IDH-wildtype glioma model (NPA model). nih.govbiorxiv.org A similar survival advantage was confirmed in a patient-derived xenograft (PDX) model, where mice with IDH-mutant tumors (GBM1-mutant) had a median survival of 76 days with Zotiraciclib treatment compared to 69 days in the control group. biorxiv.org Again, no significant survival difference was seen in the corresponding IDH-wildtype model. biorxiv.org These findings support the in vitro observations of selective efficacy against IDH-mutant gliomas. nih.govbiorxiv.org Pharmacodynamic studies in these models have shown that Zotiraciclib penetrates the blood-brain barrier and suppresses CDK9 activity in the tumor tissue. nih.govaacrjournals.orgaacrjournals.org

Table 2: Survival Benefit of Zotiraciclib in Orthotopic Glioblastoma Mouse Models

Mouse Model IDH Status Treatment Median Survival (days) p-value Reference
Syngeneic (NPAI) Mutant Zotiraciclib 33 0.01 nih.govbiorxiv.org
Syngeneic (NPAI) Mutant Vehicle 30 nih.govbiorxiv.org
Syngeneic (NPA) Wildtype Zotiraciclib 20 0.07 nih.govbiorxiv.org
Syngeneic (NPA) Wildtype Vehicle 18 nih.govbiorxiv.org
PDX (GBM1-mutant) Mutant Zotiraciclib 76 0.03 biorxiv.org
PDX (GBM1-mutant) Mutant Vehicle 69 biorxiv.org
PDX (GBM1-wildtype) Wildtype Zotiraciclib 62 0.73 biorxiv.org
PDX (GBM1-wildtype) Wildtype Vehicle 65 biorxiv.org

Efficacy in Diffuse Midline Glioma (DMG) and Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Models

The preclinical investigation of Zotiraciclib has extended to other aggressive pediatric brain tumors, including Diffuse Midline Glioma (DMG) and Diffuse Intrinsic Pontine Glioma (DIPG). nih.govresearchgate.netbiospace.com These cancers have a very poor prognosis, and effective therapies are urgently needed. nih.govresearchgate.net

In vitro studies on patient-derived DMG cells have shown that Zotiraciclib robustly reduces cell viability in a dose-dependent manner. nih.govresearchgate.net This anti-cancer activity is primarily attributed to the inhibition of CDK9 and CDK7, leading to transcriptional disruption, a known vulnerability in DMGs. nih.govresearchgate.net The loss of RNA polymerase II phosphorylation and the depletion of short-lived proteins like MYC and MCL-1 have been observed following Zotiraciclib treatment. nih.govresearchgate.net While specific in vivo efficacy data from DMG and DIPG xenograft models for Zotiraciclib is still emerging, the promising in vitro results and the drug's ability to cross the blood-brain barrier have prompted further investigation in these challenging pediatric cancers. nih.govresearchgate.netbiospace.com

Synergistic Anti-Glioma Effects with Temozolomide (B1682018) in Preclinical Models

Preclinical research has demonstrated a synergistic anti-glioma effect when Zotiraciclib is combined with temozolomide (TMZ). nih.govaacrjournals.org This synergy is observed in both TMZ-sensitive and resistant glioblastoma models. nih.govaacrjournals.org The combination of Zotiraciclib and TMZ has been shown to synergistically induce glioma cell death, irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) expression levels, which is a key factor in temozolomide resistance. aacrjournals.org Our prior preclinical investigations have indicated that Zotiraciclib's mechanism of action involves the downregulation of CDK9 activity and its target proteins, including the anti-apoptotic proteins Mcl-1, XIAP, and survivin. clinicaltrials.govmycancergenome.orgclinicaltrials.govclinicaltrials.gov

Furthermore, extensive preclinical studies have shown that Zotiraciclib not only inhibits the transcriptional process through CDK9 but also diminishes cellular ATP production by suppressing glycolysis and inducing mitochondrial dysfunction, ultimately leading to cell death in glioblastoma cells. nih.govaacrjournals.org The synergistic effect with TMZ is thought to be, in part, due to the combined impact on cellular energy production. nih.govaacrjournals.orgaacrjournals.org These promising preclinical findings, which highlight Zotiraciclib's ability to target multiple survival pathways in glioblastoma and its synergy with TMZ, have provided a strong rationale for clinical trials investigating this combination in patients with recurrent high-grade astrocytomas. nih.govaacrjournals.orgmycancergenome.orgclinicaltrials.gov

Selective Efficacy in Isocitrate Dehydrogenase (IDH)-Mutant Glioma Models

Recent preclinical studies have uncovered a selective vulnerability of isocitrate dehydrogenase (IDH)-mutant gliomas to Zotiraciclib. clinicaltrials.govresearchgate.netcenterwatch.com This has led to the investigation of Zotiraciclib as a potential targeted therapy for this specific glioma subtype.

Differential Half Maximal Inhibitory Concentration (IC50) in IDH-Mutant Versus Wildtype Glioma Cells

A consistent finding across multiple studies is that Zotiraciclib exhibits a lower half-maximal inhibitory concentration (IC50) in IDH-mutant glioma cells compared to their IDH-wildtype counterparts, indicating a greater sensitivity. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov In patient-derived glioma stem-like cell models, the IC50 of Zotiraciclib in IDH-mutant cells (TS603 = 7.06 nM and BT142 = 9.00 nM) was significantly lower than in IDH-wildtype cells (GSC923 = 31.95 nM and GSC827 = 23.53 nM). biorxiv.org Similarly, in a comparison of patient-derived adherent cells, the IDH-mutant cell line HT1080 had a lower IC50 (35.94 nM) than the IDH-wildtype U251 cells (66.13 nM). biorxiv.org This trend was further confirmed in isogenic cell lines, where IDH-mutant cells consistently displayed a lower IC50 than their IDH-wildtype counterparts. biorxiv.orgnih.gov For instance, the EC50 of Zotiraciclib in IDH-wildtype cells was found to be twice as high as in IDH-mutant cells. nih.govoup.com

A high-throughput screening of 2,481 drugs further supported these findings, identifying Zotiraciclib as one of the most effective agents against IDH-mutant glioma cell lines. researchgate.netbiorxiv.orgbiorxiv.org Mechanistically, the increased sensitivity appears to be linked to a more pronounced suppression of CDK9 and RNA Pol II phosphorylation in IDH-mutant cells at low doses of Zotiraciclib. researchgate.netnih.gov

Survival Prolongation in IDH-Mutant Glioma Mouse Models

In vivo studies using mouse models of glioma have corroborated the in vitro findings, demonstrating a significant survival benefit of Zotiraciclib treatment in mice bearing IDH-mutant tumors. researchgate.netbiorxiv.orgbiorxiv.org In a syngeneic mouse model with orthotopic IDH-mutant gliomas, Zotiraciclib treatment significantly prolonged survival from 30 to 33 days. biorxiv.orgnih.govnih.govoup.com In contrast, no statistically significant survival prolongation was observed in the corresponding IDH-wildtype glioma model. biorxiv.orgnih.govnih.govoup.com

Further confirmation came from a patient-derived xenograft murine glioma model. biorxiv.org In this model, Zotiraciclib treatment extended the survival of mice with IDH-mutant gliomas from 69 to 76 days, a statistically significant increase. biorxiv.org Again, no significant survival benefit was seen in the IDH-wildtype tumor-bearing mice. biorxiv.org While the survival prolongation in these aggressive mouse models was considered modest, it was statistically significant and provided crucial in vivo evidence of Zotiraciclib's selective efficacy against IDH-mutant gliomas. biorxiv.orgnih.gov

Assessment of Zotiraciclib's Blood-Brain Barrier Penetration in Preclinical Models

A critical factor for any therapeutic agent targeting brain tumors is its ability to cross the blood-brain barrier (BBB). Preclinical evidence strongly suggests that Zotiraciclib can penetrate the BBB. clinicaltrials.govmycancergenome.orgclinicaltrials.govcenterwatch.combiorxiv.org Pharmacodynamic experiments in orthotopic glioblastoma mouse models have shown a suppression of CDK9 activity in the tumor tissues of mice treated with Zotiraciclib, indicating that the drug reaches its intracranial target. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.org The observation of pharmacodynamic effects within the brain, such as the suppression of CDK9 activity and induction of DNA damage markers like γ-H2A.X in tumor tissues, further supports the BBB penetration of Zotiraciclib. biorxiv.org Studies have also suggested that Zotiraciclib is unlikely to be a substrate for ABC transporter proteins, which are known to pump many drugs out of the brain, potentially enhancing its ability to cross the BBB. biorxiv.org

Preclinical Safety Pharmacology Studies

Preclinical safety pharmacology studies have been conducted to evaluate the physiological effects of Zotiraciclib. clinicaltrials.gov In one such study involving beagle dogs, a single oral administration of Zotiraciclib was evaluated for its cardiovascular and respiratory effects. clinicaltrials.gov

Clinical Development of Zotiraciclib in Oncological Settings

Phase I Clinical Trials

Zotiraciclib (B1663082), an oral multi-kinase inhibitor, has been the subject of several Phase I clinical trials to evaluate its potential in various oncological settings. These early-phase studies are crucial for determining the safety, tolerability, and preliminary efficacy of a new therapeutic agent.

Investigations in Recurrent High-Grade Astrocytomas and Glioblastoma (NCT02942264, EORTC 1608)

Two significant Phase I trials, NCT02942264 and EORTC 1608 (also known as the STEAM trial), have explored the use of zotiraciclib in patients with high-grade gliomas. onclive.comnih.gov Zotiraciclib is a brain-penetrant compound that inhibits cyclin-dependent kinase 9 (CDK9), leading to the depletion of survival proteins like c-MYC and MCL-1, which are often overexpressed in glioblastoma. wikipedia.orgascopubs.orguniv-lille.fr

The NCT02942264 trial was a multi-arm, dose-finding study sponsored by the National Cancer Institute (NCI) that investigated zotiraciclib in combination with temozolomide (B1682018) for adults with recurrent anaplastic astrocytoma and glioblastoma. wikipedia.orgcancer.gov The EORTC 1608 trial was a three-arm, open-label, non-randomized study that assessed zotiraciclib in different settings for patients with newly diagnosed or recurrent glioblastoma. nih.govuniv-lille.frascopubs.org

In the NCT02942264 trial, the combination of zotiraciclib and temozolomide was found to be safe and tolerable for patients with recurrent high-grade astrocytomas. nih.govaacrjournals.org Fifty-three patients were enrolled in this two-stage study. nih.govaacrjournals.org The dose-limiting toxicities observed included neutropenia, diarrhea, elevated liver enzymes, and fatigue. nih.gov Notably, the zotiraciclib-induced neutropenia was often profound but transient, warranting close monitoring. nih.govaacrjournals.org All patients who experienced dose-limiting toxicities recovered. onclive.com The maximum tolerated dose (MTD) of zotiraciclib was established as 250mg in combination with either of the temozolomide schedules tested. nih.govaacrjournals.org

The EORTC 1608 trial also assessed safety, establishing an MTD of 150 mg twice weekly when combined with radiotherapy and 150 mg twice weekly in alternating weeks when combined with temozolomide in elderly patients. ascopubs.orgascopubs.org Main toxicities identified in this trial included neutropenia, gastrointestinal disorders, and hepatotoxicity. nih.govascopubs.orgascopubs.org

Preclinical studies demonstrated a synergistic anti-glioma effect when zotiraciclib was combined with temozolomide (TMZ). nih.govaacrjournals.orgclinicaltrials.gov This combination was investigated in the Phase I trial NCT02942264, which had two arms based on the TMZ dosing schedule: a dose-dense (DD) arm and a metronomic (MN) arm. nih.govaacrjournals.org The primary objective was to determine the MTD of zotiraciclib with each TMZ schedule and then compare the efficacy of the two combination regimens. cancer.govclinicaltrials.gov

The trial successfully identified the recommended dose for the combination and met its prespecified endpoint for progression-free survival (PFS). onclive.comlarvol.com The combination of dose-dense TMZ with 250mg of zotiraciclib was selected as the optimal dose and schedule for future studies. nih.govaacrjournals.org The progression-free survival rate at 4 months (PFS4) was 40% in the dose-dense arm, which compared favorably to the 25% PFS4 rate in the metronomic arm. nih.gov A particularly profound PFS benefit was noted in patients whose tumors harbored IDH mutations. onclive.comtargetedonc.com Two patients with IDH-wildtype glioblastoma experienced a partial response, suggesting treatment activity even in TMZ-refractory cases. nih.govaacrjournals.org

Key Findings of NCT02942264 Trial: Zotiraciclib with Temozolomide (TMZ)
ParameterArm 1: Dose-Dense (DD) TMZArm 2: Metronomic (MN) TMZ
Zotiraciclib MTD250mg250mg
Progression-Free Survival at 4 Months (PFS4)40% (95% CI: 0.17, 0.63)25% (95% CI: 0.08, 0.47)
ConclusionThe dose-dense TMZ regimen with 250mg zotiraciclib was chosen as the optimal schedule for future studies. nih.gov

Exploration in Elderly Patients with Newly Diagnosed Glioblastoma

The EORTC 1608 (STEAM) trial included two arms (Group A and Group B) dedicated to exploring zotiraciclib in elderly patients (over 65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma. univ-lille.frascopubs.orgresearchgate.net

Group A investigated zotiraciclib in combination with hypofractionated radiotherapy. nih.govuniv-lille.frascopubs.org

Group B explored zotiraciclib in combination with temozolomide alone. nih.govuniv-lille.frascopubs.org

The maximum tolerated dose (MTD) in these elderly patient groups was determined to be 150 mg. ascopubs.orgnih.gov Two dose-limiting toxicities were reported at the 150 mg dose level: one grade 3 seizure in Group A and one instance of multiple grade 1 events in Group B. nih.govascopubs.orgnih.gov The study concluded that zotiraciclib has overlapping toxicity with alkylating agents. nih.govascopubs.org

Single Agent Activity in Recurrent Glioblastoma

Group C of the EORTC 1608 trial was designed to evaluate the single-agent activity of zotiraciclib in patients with glioblastoma at their first relapse after standard chemoradiotherapy with temozolomide. nih.govascopubs.orgnih.gov The primary endpoint for this group was the progression-free survival rate at 6 months (PFS-6). nih.govoup.com The trial found that the single-agent clinical activity of zotiraciclib in this setting was low, with a PFS-6 of 6.7%. nih.govascopubs.orgascopubs.org

Design and Outcomes of EORTC 1608 (STEAM) Trial
Trial GroupPatient PopulationInterventionKey Finding
Group AElderly, newly diagnosed glioblastomaZotiraciclib + RadiotherapyMTD established at 150 mg twice weekly. nih.govascopubs.org
Group BElderly, newly diagnosed glioblastomaZotiraciclib + TemozolomideMTD established at 150 mg twice weekly in alternating weeks. ascopubs.orgascopubs.org
Group CRecurrent glioblastoma (first relapse)Zotiraciclib MonotherapyLow single-agent activity observed, with a PFS-6 of 6.7%. nih.govascopubs.orgascopubs.org

Studies in Hematological Malignancies (e.g., Acute Leukemia, Multiple Myeloma, Chronic Lymphocytic Leukemia)

Prior to its investigation in brain tumors, clinical experience with zotiraciclib was primarily in the field of hematological malignancies. nih.gov Phase I studies evaluated single-agent zotiraciclib in patients with acute leukemia, multiple myeloma, and chronic lymphocytic leukemia (CLL). clinicaltrials.govdrugbank.com An interim analysis of pharmacokinetic data from these early trials included 55 patients with acute leukemia, 18 with multiple myeloma, and 8 with CLL. clinicaltrials.gov These studies were instrumental in understanding the drug's behavior in humans and informed the design of subsequent trials, including the dosing schedules used in the glioma studies. nih.govaacrjournals.org Zotiraciclib has been shown to inhibit CDK9, a critical factor for stimulating transcription elongation, which is a mechanism of action relevant to these cancers. nih.gov

Phase I/II Clinical Trials

Zotiraciclib for Recurrent Malignant Gliomas with IDH1 or IDH2 Mutations (NCT05588141)

A significant advancement in the clinical investigation of zotiraciclib is the ongoing Phase I/II clinical trial registered as NCT05588141. scienft.combiorxiv.org This study is specifically designed to evaluate zotiraciclib as a monotherapy in patients with recurrent malignant gliomas that harbor mutations in the isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2) genes. nih.govcenterwatch.comcancer.gov Diffuse gliomas with these particular gene mutations are known to be especially aggressive, and there is a pressing need for more effective treatment options after recurrence. centerwatch.comcancer.gov

The trial enrolls patients aged 15 years and older who have histologically confirmed diffuse glioma (WHO grades 2-4) with a confirmed IDH1 or IDH2 mutation. nih.govcenterwatch.com A key eligibility criterion is that the participants must have recurrent disease, proven by histology or imaging, following prior treatments such as radiation and conventional chemotherapy. centerwatch.comcancer.gov The study's primary objectives are to first determine the recommended Phase II dose (RP2D) of zotiraciclib in the Phase I portion and then, in the Phase II portion, to evaluate the efficacy of the drug in this specific patient population. cancer.govlarvol.com This research is built upon extensive preclinical work and a previous Phase I trial that suggested zotiraciclib's potential as a precision medicine for IDH-mutant gliomas. cancer.gov

The rationale for investigating zotiraciclib in IDH-mutant gliomas stems from preclinical research indicating that these mutations create a unique therapeutic vulnerability. scienft.comcancer.gov Laboratory studies have shown that zotiraciclib selectively inhibits the growth of IDH-mutant glioma cells at lower concentrations compared to their IDH-wildtype counterparts. biorxiv.orgcancer.gov This selective efficacy suggests that patients with IDH-mutant tumors may achieve a therapeutic benefit with a lower, and potentially less toxic, dose of the drug. cancer.gov

In preclinical models, zotiraciclib demonstrated superior efficacy in IDH-mutant glioma cells. biorxiv.org For instance, patient-derived IDH-mutant glioma stem-like cells showed a lower half-maximal inhibition concentration (IC50) for zotiraciclib than IDH-wildtype cells. biorxiv.org Furthermore, in vivo animal models showed that treatment with zotiraciclib significantly prolonged the survival of mice bearing IDH-mutant gliomas. biorxiv.org

A prior Phase I study combining zotiraciclib with temozolomide also provided clinical evidence supporting this targeted approach. centerwatch.comcancer.gov A subset analysis from that trial revealed a significantly improved progression-free survival (PFS) in patients with IDH-mutant gliomas compared to those with IDH-wildtype tumors. nih.gov

The primary efficacy endpoint for the Phase II portion of the NCT05588141 trial is the 12-month progression-free survival (PFS) rate for participants with recurrent, IDH1/2-mutant, WHO grade 3 glioma. cancer.govlarvol.com

Patient PopulationStudyEndpointResult
Recurrent High-Grade Astrocytoma (IDH-Mutant)Phase I (Zotiraciclib + Temozolomide)Median Progression-Free Survival171 days
Recurrent High-Grade Astrocytoma (IDH-Wild Type)Phase I (Zotiraciclib + Temozolomide)Median Progression-Free Survival74 days
Recurrent Glioma, IDH1/2-Mutant, WHO Grade 3Phase II (NCT05588141)Primary Endpoint12-Month Progression-Free Survival Rate

The design of the NCT05588141 trial is fundamentally based on molecular stratification, as it exclusively enrolls patients with recurrent diffuse gliomas who have confirmed IDH1 or IDH2 mutations. nih.govcenterwatch.com This targeted enrollment strategy is a direct result of preclinical and early clinical findings that IDH-mutant gliomas are particularly susceptible to zotiraciclib. biorxiv.orgcancer.gov Over 80% of lower-grade gliomas contain IDH mutations, which alter cellular metabolism and drive cancer development but also create the specific vulnerabilities that zotiraciclib exploits. cancer.gov

By focusing solely on this molecularly defined subgroup, the trial aims to provide a clearer assessment of zotiraciclib's efficacy without the confounding variable of different underlying tumor biologies (i.e., IDH-wildtype). biorxiv.org This approach aligns with the principles of precision medicine, moving away from a one-size-fits-all treatment paradigm towards therapies tailored to the specific genetic makeup of a patient's tumor. cancer.gov The confirmation of IDH1 or IDH2 mutation status is a mandatory inclusion criterion for enrollment in the study. centerwatch.com

Novel Clinical Trial Design Implementation

The NCT05588141 study incorporates innovative design elements to enhance the efficiency and depth of its investigation.

A notable feature of the Phase II portion of the trial is its use of a matched external control cohort. The primary objective is to compare the 12-month progression-free survival of participants treated with zotiraciclib against data from an established brain tumor database. larvol.com This control group will be carefully matched based on tumor molecular characteristics and key clinical prognostic factors to ensure a relevant and robust comparison. larvol.com This design allows for the evaluation of the investigational drug's efficacy without requiring a concurrent randomized control arm, which can be challenging in studies involving rare cancer subtypes.

The trial protocol includes a dedicated surgical cohort (Cohort 5) to study the effects of zotiraciclib directly on tumor tissue. centerwatch.comlarvol.com In this "window of opportunity" design, participants scheduled for surgery receive the study drug prior to their operation. centerwatch.comcancer.gov This pre-surgical administration allows researchers to collect tumor samples that have been exposed to the drug. clinicaltrials.gov Analyzing these tissues can provide invaluable data on whether zotiraciclib penetrates the blood-brain barrier and engages its molecular targets within the glioma, offering crucial pharmacodynamic insights that can help confirm the drug's mechanism of action in patients. biorxiv.orgclinicaltrials.gov

Clinical Trial Endpoints and Outcome Measures

The clinical development of zotiraciclib in treating brain tumors, particularly high-grade gliomas, has been evaluated through various endpoints in several key clinical trials. These measures are crucial for determining the drug's efficacy, impact on tumor growth, and effect on patients' quality of life.

Progression-Free Survival Rates (PFS, PFS4, PFS-6)

Progression-free survival (PFS) is a critical endpoint in oncology trials, measuring the length of time during and after treatment that a patient lives with the disease without it getting worse. Specific time-point analyses like PFS at 4 months (PFS4) and 6 months (PFS-6) are often used as key benchmarks.

In a Phase I trial (NCT02942264) investigating zotiraciclib in combination with temozolomide for recurrent high-grade astrocytomas, PFS4 was a secondary endpoint used to efficiently determine the better temozolomide schedule to combine with zotiraciclib aacrjournals.orgnih.gov. The study was divided into two arms: Arm 1 used a dose-dense (DD) temozolomide schedule, while Arm 2 used a metronomic (MN) schedule aacrjournals.orgnih.gov. The results showed a PFS4 of 40% in the dose-dense arm, which compared favorably to the 25% PFS4 observed in the metronomic arm aacrjournals.orgnih.gov. These findings led to the selection of the dose-dense temozolomide schedule for future studies aacrjournals.orgnih.gov. A subset analysis also revealed that the median PFS in patients with IDH-mutant gliomas was significantly longer at 171 days, compared to 74 days in IDH-wildtype tumors aacrjournals.orgnih.gov.

The EORTC 1608 STEAM trial (NCT03224104), a Phase Ib study, evaluated zotiraciclib in several contexts ascopubs.orgnih.govresearchgate.net. In one part of the trial (Group C), zotiraciclib was explored as a single agent in patients with glioblastoma or anaplastic astrocytoma at first relapse ascopubs.orgnih.govresearchgate.net. The primary endpoint for this group was the progression-free survival rate at 6 months (PFS-6) ascopubs.orgnih.govascopubs.org. The trial reported a PFS-6 of 6.7% in this cohort of 50 patients, indicating low single-agent clinical activity in this setting ascopubs.orgnih.govresearchgate.netascopubs.org.

Another Phase I/II study (NCT04421214) was designed to evaluate zotiraciclib specifically in patients with recurrent gliomas harboring IDH1 or IDH2 mutations centerwatch.comcancer.gov. A key objective of the Phase II part of this trial is to determine the 12-month progression-free survival rate in this patient population centerwatch.com.

Table 1: Progression-Free Survival Data for Zotiraciclib

Trial IdentifierTreatment ArmPatient PopulationEndpointResultCitation
NCT02942264Zotiraciclib + Dose-Dense TemozolomideRecurrent High-Grade AstrocytomaPFS440% aacrjournals.orgnih.govresearchgate.net
NCT02942264Zotiraciclib + Metronomic TemozolomideRecurrent High-Grade AstrocytomaPFS425% aacrjournals.orgnih.govresearchgate.net
NCT02942264Zotiraciclib + TemozolomideRecurrent High-Grade Astrocytoma (IDH-mutant)Median PFS171 days aacrjournals.orgnih.gov
NCT02942264Zotiraciclib + TemozolomideRecurrent High-Grade Astrocytoma (IDH-wildtype)Median PFS74 days aacrjournals.orgnih.gov
EORTC 1608 (STEAM)Zotiraciclib MonotherapyRecurrent Glioblastoma or Anaplastic AstrocytomaPFS-66.7% ascopubs.orgnih.govresearchgate.netascopubs.org

Objective Response Rates

The objective response rate (ORR) is a measure of the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. In the Phase I study of zotiraciclib combined with temozolomide (NCT02942264), it was noted that two patients experienced a partial response as their best response to the treatment aacrjournals.orgnih.gov. Another report on the same trial indicated that 10% of patients experienced a reduction in tumor size onclive.com. Both patients who achieved a partial response had IDH-wildtype glioblastoma, with one having an unmethylated MGMT promoter, suggesting treatment activity even in temozolomide-refractory cases aacrjournals.orgnih.gov. The determination of the objective response rate was a secondary objective in the trial protocol clinicaltrials.gov.

Table 2: Objective Response Rate for Zotiraciclib

Trial IdentifierTreatmentPatient PopulationResponse MetricResultCitation
NCT02942264Zotiraciclib + TemozolomideRecurrent High-Grade AstrocytomaPartial Response2 patients aacrjournals.orgnih.gov
NCT02942264Zotiraciclib + TemozolomideRecurrent High-Grade AstrocytomaTumor Size Reduction10% of patients onclive.com

Patient-Reported Outcomes (PRO) Evaluation

Patient-reported outcomes (PROs) are essential for understanding the impact of treatment on a patient's quality of life and symptom burden from their own perspective.

Molecular Mechanisms of Action and Cellular Pathways

Cyclin-Dependent Kinase (CDK) Inhibition Profile

Zotiraciclib (B1663082) exhibits a distinct profile of CDK inhibition, with a primary affinity for CDK9 and notable activity against other CDKs involved in cell cycle regulation and transcription.

The principal mechanism of action of Zotiraciclib is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.govwikipedia.orgcancerconnect.com CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which plays a vital role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II). nih.govclinicaltrials.gov By inhibiting CDK9, Zotiraciclib effectively suppresses the transcriptional machinery within cancer cells. nih.govbiorxiv.org This leads to a reduction in the transcription of genes essential for cancer cell survival. nih.gov The inhibitory effect of Zotiraciclib on CDK9 has been demonstrated to have an IC50 of 3 nM. nih.gov Preclinical studies have confirmed that Zotiraciclib suppresses CDK9 activity in tumor tissues. nih.gov This inhibition of CDK9 and subsequent transcriptional suppression is a key therapeutic vulnerability exploited by Zotiraciclib in cancers with overexpression of certain survival proteins. wikipedia.orgnih.gov

Target CDKIC50 (nM)
CDK93
CDK19
CDK25
CDK737

Downstream Molecular Effects

The inhibition of CDKs by Zotiraciclib triggers a series of downstream molecular events that are detrimental to cancer cells. These effects include the depletion of critical survival proteins, suppression of the transcriptional machinery, and the induction of programmed cell death.

A significant consequence of CDK9 inhibition by Zotiraciclib is the depletion of short-lived anti-apoptotic proteins, most notably c-MYC and Myeloid Cell Leukemia 1 (MCL-1). biorxiv.orgnih.govnih.govascopubs.org These proteins are frequently overexpressed in various cancers, including glioblastoma, and are critical for tumor cell survival. wikipedia.orgcancerconnect.comnih.gov The transcription of the genes encoding these proteins is highly dependent on CDK9 activity. nih.gov By suppressing transcription, Zotiraciclib leads to a rapid decrease in the cellular levels of c-MYC and MCL-1, thereby promoting apoptosis. biorxiv.orgnih.govnih.gov In some cancer cell lines, Zotiraciclib has been shown to potently suppress the growth of those overexpressing c-MYC. mdpi.com

Zotiraciclib's inhibition of CDK9 directly impacts the phosphorylation status of RNA Polymerase II (RNAP II). biorxiv.orgnih.gov CDK9, as part of the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of RNAP II at the serine 2 position. clinicaltrials.gov This phosphorylation event is a critical step for the transition from abortive to productive transcription elongation. clinicaltrials.govnih.gov Treatment with Zotiraciclib has been shown to suppress the phosphorylation of RNAP II, leading to a halt in transcription elongation. nih.govmdpi.com This mechanism underlies the broad transcriptional suppression observed following Zotiraciclib administration. biorxiv.org

The culmination of CDK inhibition and the subsequent downstream molecular effects is the induction of apoptosis, or programmed cell death, in cancer cells. biorxiv.org The depletion of anti-apoptotic proteins like MCL-1 disrupts the balance of pro- and anti-apoptotic signals, tipping the scales towards cell death. nih.govmdpi.com Evidence of apoptosis induction following Zotiraciclib treatment includes the cleavage of Poly (ADP-ribose) polymerase (PARP) and the phosphorylation of histone H2AX, which are markers of DNA damage and apoptotic processes. clinicaltrials.gov While caspase activation has been observed, it may not be essential for Zotiraciclib-induced cell death in all cases. mdpi.com

Metabolic Reprogramming and Bioenergetic Impact

Zotiraciclib induces significant metabolic reprogramming in cancer cells, leading to a profound impact on their bioenergetic state. This is achieved through a multi-faceted approach that disrupts key metabolic pathways essential for tumor cell survival and proliferation.

Mitochondrial Dysfunction and Adenosine Triphosphate (ATP) Production Decrease

Zotiraciclib has been shown to induce mitochondrial dysfunction, a critical event that leads to a decrease in cellular Adenosine Triphosphate (ATP) production. nih.govcancer.gov In preclinical studies involving glioblastoma cells, Zotiraciclib treatment resulted in the depletion of cellular ATP. biorxiv.org This disruption of mitochondrial function is a key mechanism contributing to the cytotoxic effects of the compound in cancer cells. nih.gov Specifically, in Isocitrate Dehydrogenase (IDH)-mutant glioma cells, Zotiraciclib disrupts mitochondrial respiration. biorxiv.orgnih.gov The simultaneous suppression of both oxidative phosphorylation and glycolysis by Zotiraciclib results in severe bioenergetic failure in these cancer cells. biorxiv.org

Suppression of Glycolysis

In addition to disrupting mitochondrial respiration, Zotiraciclib also suppresses glycolysis. nih.gov While cancer cells often upregulate glycolysis to compensate for mitochondrial stress, treatment with Zotiraciclib leads to a reduction in this pathway in IDH-mutant glioma cells. biorxiv.org This suppression of glycolysis may be a consequence of Nicotinamide Adenine Dinucleotide (NAD+) depletion or the inhibition of glycolytic enzymes by reactive oxygen species (ROS). biorxiv.org The dual inhibition of both oxidative phosphorylation and glycolysis by Zotiraciclib creates a severe energy crisis within the cancer cells, contributing to their death. biorxiv.org

Nicotinamide Adenine Dinucleotide (NAD+) Production Disruption and Oxidative Stress

Zotiraciclib treatment disrupts the production of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and energy metabolism. biorxiv.orgnih.gov This disruption of NAD+ production contributes to the induction of oxidative stress. biorxiv.orgnih.gov In IDH-mutant glioma cells, low doses of Zotiraciclib were found to significantly increase the production of reactive oxygen species (ROS), indicating the induction of mitochondrial stress. biorxiv.org The increased ROS production leads to an imbalance in the cellular redox state, as evidenced by a significant decrease in the GSH/GSSG ratio, a key indicator of oxidative stress. biorxiv.org The depletion of NADPH, another critical molecule in the antioxidant system, further potentiates this oxidative stress. biorxiv.org

Inhibition of PIM Kinase Activity and Bioenergetic Failure

The bioenergetic failure induced by Zotiraciclib is also linked to its inhibitory effect on PIM kinase activity. biorxiv.orgnih.gov Integrated biochemical profiling and transcriptomics have revealed that the suppression of PIM kinases by Zotiraciclib contributes to the observed mitochondrial dysfunction and subsequent bioenergetic collapse in IDH-mutant glioma cells. biorxiv.orgnih.gov PIM kinases are known to be involved in regulating energy metabolism in cancer cells, and their inhibition by Zotiraciclib represents another mechanism through which the compound exerts its anti-cancer effects. nih.gov

Inhibition of Other Kinases (JAK2, FLT3, ERK5)

Zotiraciclib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and survival. nih.govmedchemexpress.com Besides its primary targets, it also demonstrates inhibitory activity against Janus Kinase 2 (JAK2), Fms-like Tyrosine Kinase 3 (FLT3), and Extracellular signal-regulated kinase 5 (ERK5). clinicaltrials.govadastrarx.commdpi.com The IC50 value for JAK2 inhibition is 19 nM, and it is also effective against FLT3 with an IC50 of 19-21 nM. clinicaltrials.gov The inhibitory activity of Zotiraciclib against ERK5 has an IC50 of 43 nM. adastrarx.com This broad kinase inhibitory profile allows Zotiraciclib to disrupt multiple oncogenic signaling cascades simultaneously.

Kinase TargetIC50 (nM)
JAK2 19
FLT3 19-21
ERK5 43

Pharmacokinetic and Pharmacogenomic Research

Pharmacokinetic Profiles of Zotiraciclib (B1663082)

Zotiraciclib, an orally administered multi-kinase inhibitor, has been the subject of pharmacokinetic studies to understand its behavior in the human body. wikipedia.orgclinicaltrials.gov These investigations are crucial for determining how the drug is absorbed, distributed, metabolized, and eliminated.

In one study involving 13 patients, blood samples were analyzed to determine the plasma concentration of zotiraciclib over time. aacrjournals.orgresearchgate.net A noncompartmental analysis of this data was used to establish key pharmacokinetic parameters. aacrjournals.org Another study with twelve patients reported that the maximum plasma concentration (Cmax) of zotiraciclib was reached approximately 2 hours after administration, with an elimination half-life of about 7 hours. researchgate.net The variability in these parameters across patients highlights the complex nature of drug processing in different individuals. aacrjournals.org

Pharmacokinetic ParameterValuePatient Population
Time to Maximum Plasma Concentration (Tmax)~2 hoursRecurrent High-Grade Astrocytoma researchgate.net
Elimination Half-Life (t1/2)~7 hoursRecurrent High-Grade Astrocytoma researchgate.net
Absorption KineticsApparent first-orderRecurrent High-Grade Astrocytoma aacrjournals.org
Elimination KineticsMonoexponentialRecurrent High-Grade Astrocytoma aacrjournals.org

Drug accumulation can occur when a drug is administered repeatedly at intervals shorter than the time required for the body to eliminate the previous dose. certara.com This can lead to a gradual increase in the drug's concentration in the body until a steady state is reached. certara.com The degree of accumulation is influenced by the drug's elimination half-life and the dosing frequency. certara.com

For zotiraciclib, with a reported elimination half-life of approximately 7 hours, repeated dosing schedules require careful consideration to manage potential accumulation. researchgate.netcertara.com In clinical trials, dosing schedules have been designed based on prior experience with the drug and with the goal of avoiding overlapping toxicities when used in combination with other agents like temozolomide (B1682018). nih.gov The intermittent dosing schedule used in one study—administering zotiraciclib on specific days of a 28-day cycle—was a deliberate strategy to manage the drug's effects. nih.gov Understanding the relationship between the dosing interval and the elimination rate is fundamental in designing regimens that maintain therapeutic drug levels while minimizing the risks associated with excessive accumulation. certara.com

Pharmacogenomic Associations

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. alliedacademies.org For zotiraciclib, research has focused on identifying genetic variations that can alter its metabolism and, consequently, its efficacy and toxicity. aacrjournals.orgnih.gov

Zotiraciclib is predominantly metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4. aacrjournals.orgnih.govclinicaltrials.govcancer.gov Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to significant differences in drug metabolism among individuals. nih.govnih.gov

A key finding from pharmacogenomic analysis is the association between the CYP1A2_5347T>C polymorphism (also known as rs2470890) and the plasma concentration of zotiraciclib. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This single nucleotide polymorphism (SNP) has been linked to variations in the drug's area under the curve (AUC), a measure of total drug exposure over time. nih.gov

A study involving 13 patients with recurrent high-grade astrocytomas demonstrated a significant difference in zotiraciclib exposure based on their CYP1A2_5347T>C genotype. nih.gov It is hypothesized that the "C" allele of this polymorphism affects zotiraciclib metabolism by reducing the expression of the CYP1A2 enzyme. aacrjournals.orgnih.gov

CYP1A2_5347T>C GenotypeNumber of Patients (n)Mean AUCinf (hr*µg/mL)
T/T (Wildtype)523.4
C/T (Heterozygous)631.7
C/C (Homozygous)251.6

Data from a study in patients with recurrent high-grade astrocytomas. nih.gov

The findings regarding the CYP1A2_5347T>C polymorphism have significant implications for the development of personalized treatment strategies for zotiraciclib. aacrjournals.orgresearchgate.netnih.gov Identifying a patient's genotype before starting treatment could allow for dose adjustments to achieve optimal drug exposure. aacrjournals.orgaacrjournals.org

This approach, known as genotype-guided dosing, aims to enhance therapeutic efficacy while minimizing potential toxicities by tailoring the drug regimen to an individual's unique metabolic capacity. aacrjournals.orgekb.eg For instance, patients with genotypes associated with slower metabolism (e.g., carrying the 'C' allele) might require lower doses to avoid excessive drug accumulation and adverse effects. Conversely, those with genotypes leading to faster metabolism might need higher doses to achieve a therapeutic effect. nih.gov

The validation of such predictive polymorphisms is a critical step toward implementing personalized dosing for zotiraciclib in clinical practice, moving away from a "one-size-fits-all" approach to a more precise and individualized therapeutic strategy. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Identification and Validation of Biomarkers for Zotiraciclib Response

The identification of reliable biomarkers is crucial for predicting patient response to Zotiraciclib (B1663082) and for understanding its mechanisms of action. Research has focused on several molecular markers that correlate with the drug's efficacy and pharmacodynamic effects.

Isocitrate Dehydrogenase (IDH) Mutation Status as a Predictive Factor

Preclinical research has identified a particular vulnerability of gliomas with Isocitrate Dehydrogenase (IDH) mutations to Zotiraciclib. cancer.govnih.govbiorxiv.org Studies have demonstrated that Zotiraciclib has a superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govbiorxiv.org In patient-derived glioma stem-like cell models, a lower half-maximal inhibition concentration (IC50) of Zotiraciclib was observed in IDH-mutant cells. nih.govbiorxiv.org Specifically, the IC50 for IDH-mutant cells TS603 and BT142 was 7.06 nM and 9.00 nM, respectively, while for IDH-wildtype cells GSC923 and GSC827, it was significantly higher at 31.95 nM and 23.53 nM. nih.govbiorxiv.org

This enhanced sensitivity in IDH-mutant gliomas is attributed to their unique tumor biology and the drug's mechanism of action, which allows it to be effective at lower doses in these specific cells. cancer.gov The presence of an IDH mutation leads to widespread hypermethylation and reprogramming of the transcriptome, which may contribute to the increased vulnerability to the inhibition of CDK9 and RNA Polymerase II by Zotiraciclib. nih.govbiorxiv.org

Clinical trial data further supports the predictive value of IDH mutation status. A phase 1 study of Zotiraciclib in combination with temozolomide (B1682018) for recurrent high-grade astrocytomas showed a significantly longer progression-free survival (PFS) in patients with IDH-mutant gliomas (171 days) compared to those with IDH-wildtype tumors (74 days). nih.gov These findings have led to the initiation of clinical trials specifically evaluating Zotiraciclib as a single agent for recurrent IDH-mutant gliomas. larvol.comcenterwatch.com

Zotiraciclib IC50 in Glioma Stem-like Cells

Cell LineIDH Mutation StatusIC50 (nM)
TS603Mutant7.06
BT142Mutant9.00
GSC923Wildtype31.95
GSC827Wildtype23.53

Cyclin-Dependent Kinase 9 (CDK9) Activity Suppression in Tumor Tissues

Zotiraciclib is a potent, orally administered multi-kinase inhibitor with high potency against Cyclin-Dependent Kinase 9 (CDK9), exhibiting an IC50 of 3 nM. nih.gov A primary mechanism of action of Zotiraciclib is the depletion of the oncoprotein Myc through the inhibition of CDK9. wikipedia.orgcancerconnect.com Preclinical studies have demonstrated that Zotiraciclib treatment leads to the downregulation of CDK9 activity. clinicaltrials.gov In an orthotopic glioblastoma mouse model, a pharmacodynamic experiment confirmed the suppression of CDK9 activity in tumor tissues of mice treated with Zotiraciclib, indicating that the drug can penetrate the blood-brain barrier and engage its target. nih.gov

The inhibition of CDK9 is a key feature of Zotiraciclib's therapeutic potential, as CDK9 is a critical component for stimulating transcription elongation through RNA polymerase II. nih.govclinicaltrials.gov In a clinical trial involving patients with recurrent high-grade astrocytomas, the combination of Zotiraciclib and temozolomide was found to inhibit CDK9, enhance apoptosis, and cause mitochondrial dysfunction, ultimately leading to ATP depletion in glioma cells. onclive.com

c-MYC and MCL-1 Protein Expression and Prognostic Significance

Zotiraciclib's mechanism of action involves the depletion of short-lived survival proteins such as c-MYC and Myeloid Cell Leukemia 1 (MCL-1), which are frequently overexpressed in glioblastoma. ascopubs.orgnih.govnih.gov The overexpression of Myc is a known characteristic in as many as 80% of glioblastomas. wikipedia.orgcancerconnect.com Preclinical data have shown that Zotiraciclib treatment leads to a decrease in the expression of anti-apoptotic proteins, including MCL-1. clinicaltrials.gov

In a clinical study, the expression of c-MYC and MCL-1 in tumors was found to be moderately cross-correlated. ascopubs.orgnih.gov A significant finding from this research was that high protein levels of MCL-1 were associated with inferior survival, highlighting its prognostic significance. ascopubs.orgnih.govnih.gov The role of CDK9 and its downstream effectors like c-MYC and MCL-1 as prognostic factors and therapeutic targets in glioblastoma is an area of ongoing investigation. nih.govnih.gov

RNA Polymerase II Phosphorylation as a Pharmacodynamic Marker

The inhibition of CDK9 by Zotiraciclib has a direct impact on the phosphorylation of RNA Polymerase II (RNAPII). nih.govclinicaltrials.gov CDK9 is a crucial kinase for stimulating transcription elongation through RNAPII. nih.govclinicaltrials.gov Consequently, the level of RNAPII phosphorylation at serine 2 can be utilized as a pharmacodynamic marker to measure the extent of CDK9 inhibition by Zotiraciclib in tumor tissues. clinicaltrials.gov In preclinical models, Zotiraciclib has been shown to suppress the phosphorylation of RNA Pol II in glioblastoma cells. mdpi.com This suppression of RNAPII phosphorylation disrupts the transcription of anti-apoptotic proteins, contributing to the drug's therapeutic effect. mdpi.com The aberrant transcriptome of IDH-mutant tumors may further increase their vulnerability to the inhibition of RNA POLII by Zotiraciclib. nih.govbiorxiv.org

Systemic Cytokine and Inflammatory Marker Changes (e.g., IL-8, IL-6, MIP-1α, MIP-1β, IP-10, MCP-1)

In a phase 1 clinical trial of Zotiraciclib in combination with temozolomide for recurrent high-grade astrocytomas, an increase in the plasma levels of several cytokines was observed. nih.gov These changes suggest that Zotiraciclib therapy may be associated with transient immune activation. The levels of Interleukin-6 (IL-6), Macrophage Inflammatory Protein-1 alpha (MIP-1α), Macrophage Inflammatory Protein-1 beta (MIP-1β), Interferon-gamma-inducible Protein 10 (IP-10), and Monocyte Chemoattractant Protein-1 (MCP-1) all showed increased plasma levels that peaked at 24 hours post-treatment and returned to the normal range by 72 hours. nih.gov The peak level of Interleukin-8 (IL-8) was observed to coincide temporally with the nadir of the absolute neutrophil count. nih.gov

Peak Cytokine Levels After Zotiraciclib Administration

CytokineMean Baseline Level (pg/mL)Mean Peak Level (pg/mL)Time to Peak (hours)
IL-815.4164.612
IL-64.926.224
MIP-1α19.734.524
MIP-1β105.7170.824
IP-10265.5422.324
MCP-1224.2312.524

Data derived from a representative study subject and cohort analysis in a phase 1 clinical trial.

Cellular Biomarkers

A notable pharmacodynamic effect of Zotiraciclib is its impact on neutrophils. A phase I study in patients with recurrent high-grade astrocytomas revealed a significant but transient decrease in the absolute neutrophil count (ANC) following Zotiraciclib administration. This reduction occurred between 12 to 24 hours after an oral dose, with recovery to baseline levels observed by 72 hours.

In addition to the decrease in neutrophil count, a transient reduction in neutrophil function was also observed. Specifically, the production of reactive oxygen species (ROS), a key component of the neutrophil's antimicrobial and antitumor activity, was significantly diminished at 24 hours post-treatment. This effect was dependent on the stimulus used to induce ROS production. While ROS production stimulated by fMLF and opsonized zymosan was significantly reduced, production stimulated by phorbol myristate acetate (PMA) was not affected. Similar to the effect on ANC, the loss of ROS production was transient and fully recovered within 72 hours.

Table 1: Effect of Zotiraciclib on Neutrophil Function
ParameterObservation Time Post-DoseFinding
Absolute Neutrophil Count (ANC)12-24 hoursSignificant Decrease
Absolute Neutrophil Count (ANC)72 hoursRecovery to Baseline
ROS Production (fMLF-stimulated)24 hoursSignificantly Reduced
ROS Production (Opsonized Zymosan-stimulated)24 hoursSignificantly Reduced
ROS Production (PMA-stimulated)24 hoursNot Reduced
ROS Production (fMLF and Opsonized Zymosan-stimulated)72 hoursComplete Recovery

Pharmacogenomic analyses have identified genetic polymorphisms that may influence the metabolism of Zotiraciclib, presenting an opportunity for genotype-guided dosing strategies. A key finding is the association between the CYP1A2_5347T>C (rs2470890) polymorphism and the systemic exposure to Zotiraciclib.

The area under the curve (AUC), a measure of total drug exposure over time, was found to be influenced by the genotype at this locus. Patients carrying the 5347T/T genotype had a lower mean AUCinf of Zotiraciclib compared to those with the 5347C/T and 5347C/C genotypes. This suggests that the "C" allele may lead to reduced metabolism of Zotiraciclib, resulting in higher systemic exposure. These findings indicate that polymorphisms predicting drug metabolism could, once validated, allow for personalized dosing of Zotiraciclib to optimize efficacy and minimize toxicity.

Table 2: Association of CYP1A2 rs2470890 Polymorphism with Zotiraciclib Exposure
GenotypeMean AUCinf of Zotiraciclib (hr*µg/mL)
5347T/T23.4
5347C/T31.7
5347C/C51.6

Drug Discovery and Development Aspects of Zotiraciclib

Drug Design and Medicinal Chemistry

The chemical architecture of Zotiraciclib (B1663082) is a testament to rational drug design, where specific structural features are engineered to achieve a desired biological activity profile.

Zotiraciclib is classified as a small molecule macrocycle, a structural class that has gained prominence in drug discovery for its ability to enhance potency and selectivity. wikipedia.orgnih.gov The macrocyclic design imparts a degree of conformational rigidity to the molecule. nih.gov This pre-organization of the structure can lead to a more favorable binding profile to the target's ATP pocket, potentially increasing affinity and selectivity compared to more flexible, linear counterparts. nih.gov

The design of Zotiraciclib resulted in a potent, spectrum-selective inhibitor of several key kinases implicated in cancer cell proliferation and survival. wikipedia.org Its primary targets include cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3). guidetopharmacology.orgmedchemexpress.com It has a particularly high potency for CDK9, a critical regulator of transcription. wikipedia.orgnih.gov By inhibiting CDK9, Zotiraciclib can deplete the MYC oncoprotein, which is overexpressed in a high percentage of gliomas and other cancers. wikipedia.orgcancerconnect.com

Target KinaseBiological RoleRelevance to Zotiraciclib's Mechanism
CDK9 Component of the positive transcription elongation factor b (P-TEFb), regulates RNA polymerase II and gene transcription. nih.govInhibition leads to the depletion of short-lived oncoproteins, most notably MYC. wikipedia.orgmedchemexpress.com
JAK2 A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, crucial for cell growth and proliferation. guidetopharmacology.orgDual inhibition may offer broader anti-cancer activity.
FLT3 A receptor tyrosine kinase often mutated or overexpressed in hematological malignancies. guidetopharmacology.orgContributes to the multi-kinase inhibitory profile of the compound.
CDK2, CDK5 Other cyclin-dependent kinases involved in cell cycle regulation. onclive.comadastrarx.comInhibition of these kinases adds to the compound's anti-proliferative effects.

The development of Zotiraciclib is an example of rational molecular editing, a paradigm in drug discovery that involves the precise modification of a chemical scaffold to optimize its properties. acs.orgacs.org This approach moves beyond traditional trial-and-error synthesis to a more directed strategy for improving potency, selectivity, and pharmacokinetic characteristics. acs.org

Macrocyclization is a key tool in molecular editing. acs.org In the case of Zotiraciclib, this strategy was employed to optimize a heavily patented pyrimidine-based chemical scaffold. acs.org Techniques such as ring-closing metathesis (RCM) are often used to transform linear or U-shaped precursor molecules into constrained macrocycles. acs.orgacs.org This transformative strategy can unlock new chemical space, improve binding affinity, and create novel intellectual property, as demonstrated by Zotiraciclib and other macrocyclic kinase inhibitors. acs.orgacs.org This design approach enabled the creation of a molecule that can cross the blood-brain barrier, a critical feature for a drug intended to treat brain tumors like glioma. wikipedia.orgcotherabio.com

Regulatory Designations

The potential of Zotiraciclib for treating rare and serious diseases has been recognized by major regulatory agencies, leading to special designations that aim to facilitate its development.

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted Orphan Drug Designation to Zotiraciclib for the treatment of glioma. wikipedia.orgbiospace.com Gliomas are a group of aggressive brain tumors, including glioblastoma, that have a poor prognosis and limited effective treatment options. cancerconnect.comcancer.gov

Orphan Drug Designation is granted to therapies intended for rare diseases, defined in the U.S. as those affecting fewer than 200,000 people. cancerconnect.com This status provides the developing company with incentives such as tax credits for clinical trials and extended market exclusivity upon approval. cancerconnect.comcancer.gov The designations for Zotiraciclib were based on promising data from early-phase clinical trials investigating the drug in patients with recurrent high-grade gliomas. cancer.govtargetedonc.com

Regulatory AgencyDesignationIndicationDate Announced
U.S. Food and Drug Administration (FDA) Orphan Drug DesignationTreatment of GliomaDecember 2019
European Medicines Agency (EMA) Orphan Drug DesignationTreatment of GliomaDecember 2019

Translational Research Paradigms

The clinical investigation of Zotiraciclib exemplifies a modern, iterative approach to translational medicine, where laboratory findings directly inform clinical studies and vice-versa.

The development of Zotiraciclib has followed a classic "bench-to-bedside" pathway. nih.gov Extensive preclinical research demonstrated that the compound could induce cell death in glioblastoma models and worked synergistically with the standard chemotherapy agent temozolomide (B1682018). nih.govaacrjournals.org These compelling laboratory findings provided a strong rationale for launching a Phase I clinical trial to investigate the combination in patients with recurrent high-grade astrocytoma. nih.govaacrjournals.org

Furthermore, the program incorporates a "bedside-to-bench" feedback loop. osinst.org Data from the clinical trials are not only used to assess the drug's potential but also to generate new hypotheses for laboratory investigation. nih.gov For instance, in-depth analysis of patient samples from the Phase I study, including pharmacokinetic and pharmacogenomic profiling, was conducted. aacrjournals.org This analysis identified a genetic polymorphism potentially linked to the drug's metabolism, suggesting that future research could lead to genotype-guided dosing strategies. nih.govaacrjournals.org This iterative process, where clinical observations inform preclinical studies to refine treatment strategies, is crucial for optimizing the therapeutic potential of novel agents like Zotiraciclib. nih.gov

Individualized Drug Screening Platforms (e.g., i-CR® technology)wikipedia.org

The development and application of individualized drug screening platforms represent a significant step towards personalized medicine in oncology. For a targeted therapy like zotiraciclib, which inhibits cyclin-dependent kinases (CDKs) and can cross the blood-brain barrier, identifying patient populations most likely to respond is crucial for maximizing efficacy. cotherabio.comcotherabio.com Platforms designed to test therapies against patient-derived tumor cells in vitro can help predict clinical response and guide patient selection for clinical trials.

Cothera Bioscience, the company that acquired the exclusive worldwide rights to zotiraciclib from Adastra Pharmaceuticals in 2021, is leveraging its proprietary i-CR® technology platform for this purpose. cancer.gov The i-CR® platform is described as a powerful method for individualized drug screening and new drug development. cancer.gov Its stated goal is to utilize this technology to explore the expansion of zotiraciclib's application into other oncology indications. cancer.gov

The i-CR® technology combines a high-content screening system with the conditional reprogramming of primary cultured tumor cells. cancer.gov This technique allows for the efficient and undifferentiated expansion of patient-derived tumor cells in vitro while preserving the tumor's natural heterogeneity. cancer.gov By creating these patient-derived models, the platform aims to predict a drug's clinical response more accurately, potentially improving success rates in drug development. cancer.gov

While specific research findings from the screening of zotiraciclib using the i-CR® platform are not yet published, the principle of individualized screening is evident in the design of clinical trials for the drug. Researchers have focused on enrolling patients with specific molecular markers to identify those who would derive the most benefit, a clinical application of the same principles underlying platforms like i-CR®.

A key example is the focus on isocitrate dehydrogenase (IDH) mutations in gliomas. nih.gov Preclinical research indicated that IDH-mutant gliomas have a unique vulnerability to zotiraciclib. nih.gov This led to clinical trials specifically designed for patients with recurrent high-grade astrocytomas harboring these mutations. nih.govbioworld.com

One such Phase 1b study (NCT02942264), sponsored by the National Cancer Institute (NCI), evaluated zotiraciclib in combination with temozolomide. bioworld.comcenterwatch.com The trial provided key insights into the drug's activity in a genetically defined patient subset. A subset analysis demonstrated a significantly longer progression-free survival (PFS) in patients with IDH-mutant gliomas compared to those with IDH-wild type tumors. bioworld.com This finding suggests that IDH mutation status can be used as a biomarker to screen for patients more likely to respond to zotiraciclib. bioworld.comcenterwatch.com

The table below summarizes the progression-free survival data from this trial, highlighting the differential outcomes based on IDH mutation status.

Progression-Free Survival (PFS) Based on IDH Mutation Status in Patients Treated with Zotiraciclib and Temozolomide bioworld.com
Tumor GenotypeMedian Progression-Free Survival (Days)Hazard Ratio (HR)95% Confidence Interval (CI)p-value
IDH-mutant1712.31.02–5.250.015
IDH-wild type74

This clinical result underscores the value of individualized screening. By identifying a specific molecular marker (IDH mutation), researchers could pinpoint a patient population that experienced a more profound benefit from the treatment. centerwatch.com This approach is foundational to the "precision medicine" model, where treatments are tailored to the individual characteristics of a patient's cancer. nih.gov The use of platforms like i-CR® is the next logical step, aiming to replicate and expand upon these findings in a high-throughput in vitro setting before advancing to clinical studies.

Further clinical investigations have continued to build on this personalized strategy. A subsequent Phase I/II study was initiated to evaluate zotiraciclib as a single agent specifically in patients with recurrent malignant gliomas that have IDH1 or IDH2 mutations. cancer.gov

The table below details the patient demographics from the initial Phase 1 study, showing the distribution of patients by molecular markers, which were critical for the subset analysis.

Patient Molecular Marker Status in Phase 1 Trial of Zotiraciclib with Temozolomide (N=53) bioworld.com
Molecular MarkerSubgroupNumber of Patients
IDH Mutation StatusIDH-mutant13
IDH-wildtype39
MGMT Promoter StatusMethylated24
Unmethylated28
Note: Status was not available for all patients for each marker. bioworld.com

These clinical efforts, combined with the prospective use of advanced screening platforms like i-CR®, illustrate a clear trajectory in the development of zotiraciclib. The focus has shifted from broad application to a more refined, biomarker-driven strategy, aiming to deliver the therapeutic agent to the specific patient populations where it can be most effective.

Future Research Directions and Therapeutic Implications

Elucidating Mechanisms of Resistance to Zotiraciclib (B1663082)

While Zotiraciclib has shown promise, the potential for tumor cells to develop resistance remains a critical area of investigation. High-grade brain tumors are known for their biological heterogeneity and complex resistance mechanisms. nih.gov Although specific mechanisms of resistance to Zotiraciclib have not yet been fully elucidated in clinical settings, research into other targeted therapies provides a framework for future studies.

Potential avenues of resistance could include:

Alterations in the Drug Target: Mutations in the CDK9 gene could prevent Zotiraciclib from binding effectively, thereby reducing its inhibitory action.

Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of CDK9. This could involve the upregulation of other kinases or survival proteins that are not targeted by Zotiraciclib.

Drug Efflux Pumps: Increased expression of cellular pumps that actively remove Zotiraciclib from the cancer cell could lower its intracellular concentration to sub-therapeutic levels.

Future research will need to analyze pre- and post-treatment tumor samples from patients who develop resistance to identify the specific genetic and molecular changes that drive this process. In vitro studies using patient-derived cell lines could also be instrumental in modeling and understanding these resistance pathways.

Optimizing Combination Therapy Strategies

The therapeutic efficacy of Zotiraciclib can be significantly enhanced when used in combination with other anti-cancer agents. Preclinical and clinical studies have demonstrated synergistic effects, providing a strong rationale for developing optimized combination strategies.

A key combination explored is with temozolomide (B1682018) (TMZ) , an alkylating agent standardly used for glioblastoma. nih.govaacrjournals.org Preclinical studies showed that Zotiraciclib and TMZ have synergistic anti-glioma effects in various models. clinicaltrials.gov This led to a Phase 1 clinical trial (NCT02942264) for patients with recurrent high-grade astrocytomas, which investigated different TMZ dosing schedules alongside Zotiraciclib. nih.govaacrjournals.org The findings suggested that a dose-dense TMZ schedule combined with Zotiraciclib was a promising approach for future studies. nih.gov

Beyond TMZ, other combinations are being considered. In the context of Chronic Lymphocytic Leukemia (CLL), a combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib demonstrated moderate synergy, suggesting a potential strategy for patients refractory to BCR antagonists. larvol.com Furthermore, the observation of high PD-1 expression on tumor-infiltrating lymphocytes after treatment suggests a rationale for combining Zotiraciclib with immune checkpoint inhibitors . larvol.com

Combination AgentCancer TypeRationale/Key FindingsClinical Trial ID (if applicable)
Temozolomide (TMZ)High-Grade GliomaSynergistic anti-glioma effects; combination found to be safe and identified a recommended dose. Dose-dense schedule appeared favorable.NCT02942264
IbrutinibChronic Lymphocytic Leukemia (CLL)Moderate synergy observed in preclinical models; potential for use in patients refractory to BCR antagonists.N/A
Immune Checkpoint InhibitorsGliomaHigh PD-1 expression observed on post-treatment tumor-infiltrating lymphocytes, suggesting potential for synergistic immune activation.N/A
RadiotherapyNewly Diagnosed GlioblastomaA Phase 1b trial (EORTC 1608) explored the maximum tolerated dose of Zotiraciclib with radiotherapy in elderly patients.NCT03224104

Expanding Therapeutic Applications beyond Gliomas

While the primary focus of Zotiraciclib's development has been on gliomas, its mechanism of action—targeting fundamental cancer pathways like transcription and cell cycle control—suggests broader applicability. wikipedia.orgcancerconnect.com Clinical experience with Zotiraciclib has included studies in hematological malignancies, and there is active interest in expanding its use to other solid tumors. nih.govaacrjournals.org

Hematological Malignancies:

Chronic Lymphocytic Leukemia (CLL) and B cell malignancies: Zotiraciclib's dual inhibitory activity on CLL survival pathways and BCR signaling makes it a unique compound for clinical development in these diseases. larvol.com

Acute Myeloid Leukemia (AML): Other CDK9 inhibitors are under investigation for AML, indicating a potential role for Zotiraciclib in this setting. wikipedia.org

Solid Tumors:

Breast Cancer: Molecular docking analysis has identified Zotiraciclib (TG-02) as a candidate drug molecule for the treatment of breast cancer. larvol.com

Other Solid Tumors: Adastra Pharmaceuticals, the company developing Zotiraciclib, has expressed intent to explore its application in additional solid tumors. onclive.com

The common thread in these potential applications is often the overexpression of the oncogene Myc , a key downstream target of CDK9. wikipedia.orgcancerconnect.com Since Myc is a known driver in many cancers, its depletion by Zotiraciclib represents a promising therapeutic strategy across a range of tumor types. wikipedia.orgcancerconnect.com

Development of Companion Diagnostics and Predictive Biomarker Assays

To maximize the clinical benefit of Zotiraciclib and select patients who are most likely to respond, the development of companion diagnostics and predictive biomarker assays is essential. Research has already identified several promising candidates that could guide patient stratification.

One of the most significant findings is the correlation between Isocitrate Dehydrogenase (IDH) mutation status and response in glioma patients. A subset analysis of a Phase 1 trial showed that patients with IDH-mutant gliomas had a significantly longer progression-free survival (171 days) compared to those with IDH-wildtype tumors (74 days). nih.gov This suggests that IDH mutation status could be a powerful predictive biomarker for Zotiraciclib efficacy. onclive.com

Other potential biomarkers are linked to Zotiraciclib's mechanism of action:

MCL-1 and c-MYC: As Zotiraciclib works by depleting these short-lived survival proteins, their expression levels in tumors are being investigated. ascopubs.orgnih.gov One study found that high protein levels of MCL-1 were associated with inferior survival in glioblastoma patients, highlighting its importance as a therapeutic target and potential biomarker. nih.govuzh.ch

Pharmacogenomic Markers: Analysis from a Phase 1 trial revealed that a polymorphism in the CYP1A2 gene was associated with higher drug exposure, suggesting that genetic markers could be used to personalize dosing in the future.

Future efforts will focus on validating these biomarkers in larger, prospective clinical trials and developing standardized assays for their detection. In silico data analysis has also been used to identify putative biomarkers of response and resistance, which will require further experimental validation. nih.gov

BiomarkerSignificanceImplication for Zotiraciclib
IDH Mutation StatusPatients with IDH-mutant gliomas show significantly improved progression-free survival.Strong predictive biomarker for patient selection.
MCL-1 Protein LevelsHigh levels are associated with inferior survival in glioblastoma.Potential predictive biomarker; confirms MCL-1 as a key therapeutic target.
c-MYC ExpressionA key downstream target of CDK9, often overexpressed in gliomas.May serve as a biomarker to identify tumors dependent on the CDK9-MYC axis.
CYP1A2 PolymorphismAssociated with higher drug exposure (AUC).A potential pharmacogenomic marker for dose optimization.

Investigating Zotiraciclib in Pediatric Oncology (e.g., DIPG)

There is a significant unmet need for effective therapies for pediatric brain tumors, particularly for aggressive diseases like Diffuse Intrinsic Pontine Glioma (DIPG) and other Diffuse Midline Gliomas (DMG). nih.gov Zotiraciclib's ability to cross the blood-brain barrier and its relevant mechanism of action make it a promising candidate for this patient population. nih.gov

Preclinical studies have shown that Zotiraciclib is effective in pediatric DMG models:

It robustly reduces the viability of various patient-derived DMG cells in a dose-dependent manner. nih.gov

Treatment leads to the depletion of critical survival proteins, including MYC and MCL-1. nih.gov

The drug was found to be safe in zebrafish models at effective concentrations. nih.gov

These encouraging preclinical results provide a strong rationale for the clinical investigation of Zotiraciclib in pediatric neuro-oncology. nih.gov Both DIPG and other high-grade gliomas in children are devastating diagnoses with limited treatment options, and novel, brain-penetrant drugs like Zotiraciclib offer hope for improved outcomes. wikipedia.orgpediatricsnationwide.org

Further Exploration of Bioenergetic Failure and Oxidative Stress as Therapeutic Targets

A novel aspect of Zotiraciclib's anti-cancer activity is its ability to induce a state of "bioenergetic failure" within tumor cells. biorxiv.org This mechanism is particularly pronounced in IDH-mutant gliomas and represents an exciting therapeutic vulnerability to be exploited further. biorxiv.orgresearchgate.net

Preclinical research has demonstrated that Zotiraciclib:

Decreases cellular ATP production by suppressing glycolysis and causing mitochondrial dysfunction. nih.govaacrjournals.org

Disrupts cellular respiration and triggers significant oxidative stress. biorxiv.org

Inhibits PIM kinases, an effect linked to its impact on mitochondrial function and the resulting bioenergetic crisis. biorxiv.orgresearchgate.net

The combination of mitochondrial dysfunction and the cell's inability to cope with the resulting oxidative stress leads to significant cell death. larvol.comresearchgate.net This unique mechanism, which complements its primary action as a CDK9 inhibitor, is particularly effective in IDH-mutant gliomas, which may already have metabolic vulnerabilities. nih.govbiorxiv.org These findings have directly prompted a clinical trial (NCT05588141) to evaluate Zotiraciclib specifically in patients with IDH-mutant gliomas. larvol.comresearchgate.net Future research will likely focus on how to best leverage this metabolic disruption, potentially by combining Zotiraciclib with other agents that target cellular metabolism or enhance oxidative stress.

Q & A

Q. What are the primary molecular targets of Zotiraciclib, and how do they contribute to its antitumor effects in glioblastoma models?

Zotiraciclib is a multi-kinase inhibitor targeting CDK9, CDK5, CDK2, CDK7, and ERK5. CDK9 regulates transcriptional elongation via phosphorylation of RNA polymerase II, while CDK5 and CDK2 are critical for cell cycle progression. Inhibition disrupts oncogenic transcription (e.g., Myc) and induces apoptosis. Preclinical studies show IC50 values of 0.059–0.079 μM in HL-60 and HCT-116 cell lines .

Q. What pharmacokinetic properties make Zotiraciclib suitable for treating central nervous system (CNS) tumors?

Zotiraciclib demonstrates significant blood-brain barrier penetration, with brain tissue concentrations approximately double plasma levels. This property is critical for glioblastoma therapy. However, it inhibits CYP2D6 (IC50 = 0.95 μM), necessitating drug interaction assessments in clinical trials .

Q. What in vitro and in vivo models are commonly used to study Zotiraciclib's efficacy?

Common models include:

  • In vitro : HCT-116 (colorectal cancer) and HL-60 (leukemia) cell lines, with IC50 values indicating potent antiproliferative effects .
  • In vivo : Xenograft models of glioblastoma, where Zotiraciclib reduces tumor growth and prolongs survival, particularly in IDH-mutant subtypes .

Q. What are the recommended dosing strategies for Zotiraciclib in combination therapies based on phase 1b trial data?

The phase 1b trial established a recommended phase 2 dose (RP2D) of 200 mg Zotiraciclib combined with temozolomide (TMZ). Dose escalation followed a 3+3 design, with safety and efficacy endpoints prioritized .

Advanced Research Questions

Q. How can preclinical models be optimized to evaluate Zotiraciclib's efficacy in overcoming temozolomide (TMZ) resistance in glioblastoma?

  • Methodology : Use TMZ-resistant glioblastoma cell lines or patient-derived xenografts (PDXs) to test Zotiraciclib monotherapy and combinations.
  • Analysis : Measure Myc protein degradation (via Western blot) and apoptosis markers (e.g., caspase-3 activation). Compare results to TMZ-sensitive models to identify resistance mechanisms .

Q. What statistical considerations are critical when analyzing progression-free survival (PFS) in Zotiraciclib clinical trials for recurrent high-grade glioma (rHGG)?

  • Endpoint Selection : Use PFS at 6 months (PFS6) as a primary endpoint, benchmarked against historical controls (e.g., 21% PFS6 in IDH-mutant patients).
  • Analysis : Stratify by molecular subtypes (IDH mutation, MGMT methylation) and apply Cox proportional hazards models to adjust for confounding variables .

Q. What biomarkers are being investigated to predict Zotiraciclib response in glioblastoma patients, and what methodologies are used for their validation?

  • Biomarkers : IDH1/2 mutation status and Myc expression levels.
  • Validation : Retrospective analysis of phase 1b trial data using immunohistochemistry (IHC) for Myc and next-generation sequencing (NGS) for IDH mutations. Confirmatory studies require prospective cohorts with pre-treatment biopsies .

Q. How does Zotiraciclib's inhibition of CDK9 influence transcriptional regulation in cancer cells, and what techniques are used to assess this effect?

  • Mechanism : CDK9 inhibition reduces phosphorylation of RNA polymerase II, disrupting transcription of survival genes (e.g., MCL-1).
  • Techniques : Chromatin immunoprecipitation (ChIP) for RNA Pol II occupancy and RNA sequencing (RNA-seq) to map transcriptional changes .

Q. What are the methodological challenges in assessing Zotiraciclib's impact on Myc protein dynamics, and how are they addressed in experimental setups?

  • Challenges : Myc's short half-life and context-dependent expression.
  • Solutions : Use time-course experiments with proteasome inhibitors (e.g., MG-132) to stabilize Myc. Quantify changes via flow cytometry or single-cell RNA-seq .

Q. How do researchers reconcile discrepancies between Zotiraciclib's in vitro IC50 values and in vivo efficacy in preclinical glioblastoma models?

  • Factors : Blood-brain barrier penetration, tumor microenvironment (TME) interactions, and metabolic stability.
  • Approach : Compare pharmacokinetic (PK) profiles in plasma vs. brain tissue and use PK/PD modeling to correlate drug exposure with efficacy .

Methodological Guidelines for Researchers

  • Clinical Trial Design : For phase II trials, prioritize adaptive designs to accommodate glioblastoma heterogeneity. Include IDH mutation status as a stratification factor .
  • Data Interpretation : Use RANO criteria for radiographic response assessment in glioblastoma trials to standardize efficacy evaluations .
  • Ethical Considerations : Ensure informed consent processes address risks of hematologic toxicity (e.g., grade 3/4 events in 7% of patients in early trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotiraciclib
Reactant of Route 2
Zotiraciclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.